molecular formula C16H19NO3 B2765874 N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide CAS No. 2411270-47-6

N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide

Cat. No.: B2765874
CAS No.: 2411270-47-6
M. Wt: 273.332
InChI Key: LBLCVGOBJJLKMJ-UHFFFAOYSA-N
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Description

N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide is a complex organic compound with a unique structure that includes a benzyl group, a hydroxyoxolan ring, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Hydroxyoxolan Ring: This can be achieved through the cyclization of a suitable diol precursor under acidic or basic conditions.

    Introduction of the Benzyl Group: This step involves the alkylation of the hydroxyoxolan ring with benzyl chloride in the presence of a base such as sodium hydride.

    Formation of the But-2-ynamide Moiety: This can be accomplished by coupling the benzylated hydroxyoxolan with a suitable alkyne precursor using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an alkene or alkane derivative.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by inhibiting certain enzymes or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide
  • N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-ynamide

Comparison

N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-2-6-15(18)17(11-14-7-4-3-5-8-14)12-16(19)9-10-20-13-16/h3-5,7-8,19H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLCVGOBJJLKMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N(CC1=CC=CC=C1)CC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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